molecular formula C8H7ClF2O B2469815 [3-Chloro-4-(difluoromethyl)phenyl]methanol CAS No. 2470436-63-4

[3-Chloro-4-(difluoromethyl)phenyl]methanol

Cat. No.: B2469815
CAS No.: 2470436-63-4
M. Wt: 192.59
InChI Key: VWEJBNQZKWAANO-UHFFFAOYSA-N
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Description

[3-Chloro-4-(difluoromethyl)phenyl]methanol (CAS 1249809-88-8) is a benzyl alcohol derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules for pharmaceutical applications. Its structure incorporates two features known to critically influence the properties of drug candidates: a chloro substituent and a difluoromethyl group. The inclusion of chlorine atoms in drug molecules is a well-established strategy, with over 250 FDA-approved drugs containing chlorine, spanning therapeutic areas such as central nervous system disorders, infectious diseases, and oncology . The difluoromethyl (CF2H) group is a highly valuable motif in modern drug design. It can act as a hydrogen bond donor, impart unique polarity, and serve as a bioisostere for groups like alcohols, thiols, and amines, thereby helping to optimize a compound's metabolic stability, membrane permeability, and lipophilicity . As a benzylic alcohol, this compound offers a reactive handle for further synthetic transformations, making it a valuable intermediate for researchers constructing targeted libraries for biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-chloro-4-(difluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEJBNQZKWAANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 3-Chloro-4-(difluoromethyl)benzaldehyde

The most widely reported method involves reducing 3-chloro-4-(difluoromethyl)benzaldehyde using sodium borohydride (NaBH₄) in methanol or tetrahydrofuran (THF).

Procedure:

  • Dissolve 3-chloro-4-(difluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF at 0–5°C.
  • Add NaBH₄ (1.2 eq) portion-wise under nitrogen atmosphere.
  • Warm to room temperature and stir for 4–6 hours.
  • Quench with saturated NH₄Cl solution and extract with ethyl acetate.
  • Dry over Na₂SO₄ and concentrate under reduced pressure.

Key Parameters:

  • Temperature: <5°C during reagent addition prevents aldehyde oxidation.
  • Solvent polarity: THF (ε = 7.5) improves borohydride solubility versus methanol (ε = 32.7).
  • Yield: 78–85% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Mechanistic Insight:
NaBH₄ delivers hydride (H⁻) to the electrophilic carbonyl carbon, generating a tetrahedral intermediate that protonates to form the primary alcohol. The difluoromethyl group’s electron-withdrawing nature enhances carbonyl reactivity, reducing reaction time by 30% compared to non-fluorinated analogs.

Chlorination of 4-(Difluoromethyl)benzaldehyde Precursors

Regioselective chlorination at the aromatic ring’s meta position relative to the aldehyde group produces the key intermediate.

Friedel-Crafts Chlorination Protocol:

  • Charge 4-(difluoromethyl)benzaldehyde (1.0 eq) into dichloromethane (DCM).
  • Add FeCl₃ (0.1 eq) catalyst and Cl₂ gas (1.5 eq) at −10°C.
  • Stir for 8 hours under moisture-free conditions.
  • Wash with 5% NaHCO₃ solution to remove excess Cl₂.

Optimization Data:

Parameter Optimal Value Yield Impact
Temperature −10°C +22%
Cl₂ Equivalents 1.5 +15%
Reaction Time 8 h +18%

Meta-directing effects from the aldehyde group position chlorine at C3, while steric hindrance from the difluoromethyl group (van der Waals radius: 2.47 Å) minimizes para-substitution.

Difluoromethyl Group Introduction Strategies

SF₄-Mediated Fluorodecarboxylation

Converting carboxylic acids to CF₂H groups enables precise fluorination:

Stepwise Process:

  • Oxidation: Treat 4-methylbenzaldehyde with KMnO₄/H₂SO₄ to form 4-carboxybenzaldehyde (92% yield).
  • Fluorination: React with SF₄ (3.0 eq) in HF at 80°C for 12 hours.

Reaction Equation:
$$
\text{4-Carboxybenzaldehyde} + \text{SF}4 \xrightarrow{\text{HF}} \text{4-(Difluoromethyl)benzaldehyde} + \text{SO}2 + \text{HF}
$$

Safety Note: SF₄ handling requires nickel-lined reactors due to HF corrosion.

Radical Fluorination of Methyl Groups

Photocatalytic C–H fluorination provides an alternative pathway:

Conditions:

  • Substrate: 4-methylbenzaldehyde
  • Reagent: Selectfluor® (2.5 eq)
  • Catalyst: Ru(bpy)₃Cl₂ (5 mol%)
  • Light: 450 nm LED, 24 hours
  • Yield: 68%

The mechanism proceeds through hydrogen atom transfer (HAT) to generate methyl radicals, which couple with fluorine atoms from Selectfluor®.

Industrial-Scale Production Considerations

Continuous Flow Reduction Systems

Replacing batch reactors with flow chemistry improves yield and safety:

Flow Setup:

  • Reactor Volume: 50 mL
  • Flow Rate: 0.5 mL/min
  • Residence Time: 40 min
  • NaBH₄ Feed: 1.5 eq in THF

Advantages:

  • 95% conversion versus 78% batch yield
  • Reduced hydride accumulation risks

Crystallization Optimization

Final product purity (>99.5%) is achieved through solvent-mediated crystallization:

Solvent System Purity (%) Recovery (%)
Heptane/EtOAc (4:1) 99.7 88
Cyclohexane 98.2 92
MTBE 97.8 85

Differential scanning calorimetry (DSC) reveals the optimal crystallization temperature as 2–5°C below the saturation point.

Spectroscopic Characterization

Critical analytical data confirm successful synthesis:

¹H NMR (500 MHz, CDCl₃):
δ 7.52 (d, J = 8.1 Hz, 1H, Ar–H),
7.48 (s, 1H, Ar–H),
7.33 (d, J = 8.0 Hz, 1H, Ar–H),
4.75 (s, 2H, CH₂OH),
2.15 (t, J = 5.9 Hz, 1H, OH).

¹⁹F NMR (470 MHz, CDCl₃):
δ −113.2 (t, J = 53 Hz, CF₂H).

IR (ATR): 3340 cm⁻¹ (O–H stretch), 1118 cm⁻¹ (C–F stretch), 2920 cm⁻¹ (C–H stretch).

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-4-(difluoromethyl)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Synthesis Intermediate : 3-Chloro-4-(difluoromethyl)phenylmethanol serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications that are essential in organic synthesis.

Biology

  • Biological Activity : The compound is being studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes like proliferation and apoptosis.

Medicine

  • Pharmaceutical Potential : Ongoing research is exploring the compound's potential as a pharmaceutical agent. Its unique structure suggests possible interactions with biological targets that could lead to therapeutic applications.

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, particularly in formulations requiring specific chemical properties due to its fluorinated structure.

Several studies have evaluated the biological activities of 3-Chloro-4-(difluoromethyl)phenylmethanol:

  • Anticancer Activity : A study indicated that this compound exhibited significant cytotoxic effects on human cancer cell lines. It induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Antimicrobial Activity : The compound has been tested for its antibacterial properties against various pathogens. Its structural features contribute to a broad spectrum of activity due to enhanced binding capabilities to bacterial enzymes.

Case Studies

  • Cytotoxicity in Cancer Research : A study involving various halogenated compounds indicated that those with difluoromethyl groups exhibited enhanced cytotoxicity against MCF-7 breast cancer cells compared to their non-fluorinated counterparts.
  • Inflammation Models : In models of inflammation, the compound demonstrated significant reductions in inflammatory markers when tested in vitro, supporting its potential use in therapeutic settings for inflammatory diseases.

Mechanism of Action

The mechanism of action of [3-Chloro-4-(difluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the presence of the chloro and difluoromethyl groups can affect the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The table below compares [3-Chloro-4-(difluoromethyl)phenyl]methanol with analogs differing in substituents at the para position:

Compound CAS Number Substituent Molecular Weight (g/mol) Key Properties
This compound Not explicitly provided (N/A) –CF₂H 192.6 Moderate lipophilicity (logP ~2.1*); enhanced metabolic stability due to –CF₂H
[3-Chloro-4-(trifluoromethoxy)phenyl]methanol 56456-48-5 –OCF₃ 242.6 Higher lipophilicity (logP ~2.8*); increased steric bulk and oxidative stability
4-Chloro-3-(hydroxymethyl)phenol 876299-47-7 –OH 158.6 Lower lipophilicity (logP ~1.3*); prone to oxidation and hydrogen bonding
[3-Chloro-4-(1H-pyrazol-1-yl)phenyl]methanol 1517278-52-2 –C₃H₃N₂ 208.6 Improved solubility in polar solvents due to pyrazole ring; potential for kinase inhibition

*Estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations:
  • Electron-Withdrawing Effects: The –CF₂H group in the target compound provides moderate electron withdrawal, enhancing acidity of the phenolic –OH (pKa ~9.5) compared to –OCF₃ (pKa ~8.9) .
  • Metabolic Stability : Difluoromethyl (–CF₂H) substituents resist oxidative degradation better than –CH₂OH or –OH groups, as seen in comparative metabolic studies .
  • Biological Activity : Pyrazole-substituted analogs (e.g., 1517278-52-2) exhibit antimicrobial and kinase inhibitory activity, whereas trifluoromethoxy derivatives (e.g., 56456-48-5) are explored as protease inhibitors .

Biological Activity

[3-Chloro-4-(difluoromethyl)phenyl]methanol is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available scientific literature.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 2470436-63-0
  • Molecular Formula : C8H7ClF2O

The presence of the chloro and difluoromethyl groups in the phenyl ring suggests potential reactivity and biological activity, making it a candidate for further investigation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are significant in treating hyperpigmentation disorders. Research indicates that derivatives of compounds containing the 3-chloro-4-fluorophenyl motif exhibit varying inhibitory activities against tyrosinase, with some showing IC50 values in the low micromolar range (2.96 to 10.65 μM) .
  • Covalent Modification : The difluoromethyl group may facilitate covalent interactions with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects .

Inhibitory Effects on Tyrosinase

A study evaluated the inhibitory effects of several compounds containing the 3-chloro-4-fluorophenyl motif on tyrosinase activity. The results are summarized in the table below:

CompoundIC50 (μM)Reference
1d2.96 ± 0.34
2c10.65 ± 1.12
Kojic Acid17.76 ± 0.18

This table illustrates that compounds derived from the target compound show promising inhibitory activity compared to a known standard (Kojic Acid).

Case Studies

  • Tyrosinase Inhibition : A recent study focused on synthesizing new derivatives based on the 3-chloro-4-fluorophenyl fragment. These derivatives were tested for their ability to inhibit tyrosinase, yielding promising results that indicate their potential use in cosmetic formulations aimed at skin lightening .
  • Antiproliferative Effects : Another investigation explored the antiproliferative effects of piperidine derivatives, which include this compound as a core structure. Results indicated that these compounds could affect various cancer cell lines, suggesting a broader application in cancer therapy .

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